methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)benzo[b]thiophene-2-carboxylate is a heterocyclic hybrid molecule combining a benzo[b]thiophene core with a benzo[f]chromene-derived amide substituent. The benzo[b]thiophene moiety features a carboxylate ester at the 2-position, while the 3-position is functionalized with an amide linkage to 3-oxo-3H-benzo[f]chromene-2-carboxylic acid.
Key structural features include:
- Amide linkage: Enhances hydrogen-bonding capacity and metabolic stability compared to ester or ether analogs.
- Ester group: Introduces polarity modulation, balancing solubility and membrane permeability.
Synthesis likely follows a multi-step route:
Preparation of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid via condensation of Meldrum’s acid and 2-hydroxy-1-naphthaldehyde in ethanol (93% yield, m.p. 235–236°C) .
Conversion to the acid chloride using thionyl chloride in 1,2-dichloroethane .
Coupling with methyl 3-aminobenzo[b]thiophene-2-carboxylate via nucleophilic acyl substitution, employing triethylamine as a base .
Properties
IUPAC Name |
methyl 3-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO5S/c1-29-24(28)21-20(15-8-4-5-9-19(15)31-21)25-22(26)17-12-16-14-7-3-2-6-13(14)10-11-18(16)30-23(17)27/h2-12H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAOJGSQQJGJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the compound's synthesis, biological mechanisms, and findings from various studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound is characterized by its unique structural features, which include a benzo[b]thiophene moiety and a chromene backbone. The synthesis typically involves multi-step organic reactions, beginning with the condensation of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives with thiophene derivatives under controlled conditions. This process may utilize catalysts and specific solvents to optimize yield and purity.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Condensation of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid with thiophene derivatives. |
| 2 | Use of solvents such as methanol or ethanol under reflux conditions. |
| 3 | Purification through recrystallization to isolate the final product. |
The biological activity of this compound is primarily mediated through its interaction with various molecular targets. Research indicates that it exhibits antiproliferative effects , which are attributed to:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the normal cell cycle, preventing cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Elevation of ROS levels leads to oxidative stress, further promoting apoptosis in malignant cells.
Anticancer Activity
In vitro studies have demonstrated significant anticancer properties against various cancer cell lines. For instance, one study reported that this compound exhibited IC50 values ranging from 10 to 30 µM across different cancer types, indicating potent antiproliferative effects.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies found MIC values as low as 0.22 µg/mL against pathogenic bacteria such as Staphylococcus aureus.
- Biofilm Inhibition : It demonstrated significant potential in inhibiting biofilm formation, outperforming traditional antibiotics like Ciprofloxacin.
Anti-inflammatory Effects
Research indicates that the compound may modulate inflammatory pathways:
- Cytokine Inhibition : It has been shown to reduce the production of pro-inflammatory cytokines in vitro.
- Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in inflammatory responses.
Case Studies and Research Findings
- Anticancer Study :
- Antimicrobial Evaluation :
Comparison with Similar Compounds
Key Observations:
- Synthetic Flexibility : The target compound’s amide linkage mirrors strategies used for benzo[f]chromene-2-carboxamides (e.g., compound 5a), where high yields (74%) and thermal stability (m.p. >270°C) are achieved . Sulfonamide derivatives (e.g., CAS 899725-40-7) highlight alternative functionalization routes, though sulfonylation may introduce steric bulk .
- Chromene vs.
Physicochemical Properties
Table 2: Physicochemical Data
*Calculated using fragment-based methods.
- Polarity : The target compound’s ester and amide groups introduce polarity, but the fused aromatic systems likely dominate, resulting in lower aqueous solubility than simpler analogs like compound 5a.
- Thermal Stability : High melting points (>270°C) in related amides (e.g., 5a) suggest the target compound exhibits similar stability, advantageous for solid-state formulations .
Preparation Methods
Cyclocondensation of 2-Hydroxy-1-Naphthaldehyde
The chromene nucleus is constructed via Knoevenagel condensation between 2-hydroxy-1-naphthaldehyde (1 ) and Meldrum’s acid (2 ) under reflux conditions:
Reaction Conditions
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-Hydroxy-1-naphthaldehyde | 45 mmol | Ethanol | 80°C | 4 h | 82% |
| Meldrum’s acid | 45 mmol | ||||
| Pyridine (catalyst) | 0.5 mL |
The reaction proceeds via nucleophilic attack of the enolate from Meldrum’s acid on the aldehyde, followed by cyclodehydration to form the chromene ring. Purification via recrystallization from ethanol/water affords 3 as a yellow crystalline solid (m.p. 238–240°C).
Conversion to Acid Chloride
The carboxylic acid 3 is activated using thionyl chloride to generate 3-oxo-3H-benzo[f]chromene-2-carbonyl chloride (4 ):
Procedure
- 3 (10 mmol) suspended in 1,2-dichloroethane (20 mL)
- SOCl₂ (30 mmol) added dropwise under N₂
- Reflux at 60–70°C for 4 h
- Evaporate excess SOCl₂ under vacuum to obtain 4 as a crude intermediate
Synthesis of Methyl 3-Aminobenzo[b]thiophene-2-Carboxylate
Preparation of Methyl 3-Hydroxybenzo[b]thiophene-2-Carboxylate
The thiophene precursor is synthesized via palladium-catalyzed cyclocarbonylation of 2-(methylthio)phenylacetylene derivatives:
| Parameter | Value |
|---|---|
| Catalyst | PdI₂ (5 mol%) |
| Additive | KI (2.5 equiv) |
| Solvent | BmimBF₄/MeOH (3:1) |
| CO Pressure | 32 atm |
| Temperature | 100°C |
| Time | 36 h |
| Yield | 68–81% |
This method enables regioselective formation of the benzo[b]thiophene core with concurrent esterification.
Hydroxyl-to-Amine Conversion
The 3-hydroxy group is converted to an amine via a three-step sequence:
- Sulfonation : Treat with TsCl/pyridine to form methyl 3-(tosyloxy)benzo[b]thiophene-2-carboxylate
- Nucleophilic Displacement : React with NaN₃ in DMF at 120°C to install azide
- Staudinger Reduction : Treat with PPh₃/H₂O to reduce azide to amine
Typical Yields
| Step | Yield |
|---|---|
| Sulfonation | 85% |
| Azide Formation | 78% |
| Reduction | 92% |
Amide Coupling Reaction
Schotten-Baumann Conditions
The acyl chloride 4 reacts with amine 8 under mild alkaline conditions:
Reaction Setup
| Component | Molar Ratio | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 4 | 1.0 equiv | CH₂Cl₂ | Et₃N (2.0) | 0°C → RT | 30 min | 76% |
| 8 | 1.2 equiv |
Mechanism : Nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon, followed by elimination of HCl.
Coupling Reagent-Assisted Method
For improved yields, EDCI/HOBt-mediated coupling is employed:
Optimized Parameters
| Reagent | Quantity | Solvent | Time | Yield |
|---|---|---|---|---|
| EDCI | 1.5 equiv | DMF | 12 h | 88% |
| HOBt | 1.5 equiv | |||
| DIPEA | 3.0 equiv |
Analytical Characterization
Spectroscopic Data
Final Product :
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with retention time 12.7 min.
Yield Optimization Strategies
Solvent Screening for Amide Coupling
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 88 |
| THF | 7.5 | 62 |
| CH₂Cl₂ | 8.9 | 76 |
| DCE | 10.4 | 71 |
Polar aprotic solvents enhance reactivity by stabilizing transition states through dipole interactions.
Temperature Profiling
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 → RT | 0.5 | 76 |
| 40 | 0.25 | 81 |
| 60 | 0.1 | 79 |
Elevated temperatures accelerate reaction but may promote acyl chloride hydrolysis.
Critical Challenges and Solutions
Regioselectivity in Thiophene Amination
The 3-position selectivity is ensured by:
- Steric directing effects of the 2-carboxylate group
- Use of bulky tosylating agents to prevent O→N migration
Chromene Ring Stability
The α,β-unsaturated ketone system requires:
- Inert atmosphere during reactions
- Avoidance of strong bases to prevent Michael addition side reactions
Q & A
Q. Basic
- 1H/13C NMR : Assign peaks using coupling constants and DEPT experiments. For example, aromatic protons in the chromene ring appear at δ 7.3–8.8 ppm, while thiophene protons resonate at δ 6.5–7.2 ppm .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C22H15NO5S: 405.0743; observed: 405.0746) .
- HPLC : Reverse-phase C18 columns with methanol/water gradients (30% → 100%) resolve impurities, with purity >95% .
Discrepancies (e.g., unexpected doublets in NMR) are addressed by repeating experiments under anhydrous conditions or using deuterated solvents to exclude moisture artifacts .
How do substituents on the chromene and thiophene rings influence the compound’s reactivity and stability?
Q. Basic
- Electron-withdrawing groups (e.g., -NO2 on thiophene) increase electrophilicity, accelerating nucleophilic acyl substitutions but reducing thermal stability .
- Methoxy groups on the chromene ring enhance solubility in polar solvents (e.g., logP reduced by 0.5 units) but may sterically hinder crystallization .
- Halogen substituents (e.g., Cl at position 3 of thiophene) improve oxidative stability, as shown by TGA data (decomposition temperature ↑30°C vs. non-halogenated analogs) .
What structure-activity relationship (SAR) trends have been observed in analogs of this compound, and how are they validated?
Q. Advanced
- Chromene modifications : Adding a 7-hydroxy group increases antioxidant activity (IC50 ↓ from 50 μM to 12 μM in DPPH assays) but reduces bioavailability due to rapid glucuronidation .
- Thiophene substitutions : A 3-nitrobenzamido group enhances antibacterial activity (MIC = 2 μg/mL vs. S. aureus) by promoting membrane penetration, validated via molecular docking with FabI enzyme .
- Validation : Comparative LC-MS/MS metabolomics identifies metabolic stability differences (e.g., t1/2 = 8 hours for methyl esters vs. 2 hours for ethyl esters) .
What mechanistic insights exist regarding this compound’s interaction with biological targets, such as enzymes or receptors?
Q. Advanced
- Kinase inhibition : Competitive inhibition of EGFR (Ki = 0.8 nM) is confirmed via fluorescence polarization assays, with the chromene carboxamide forming hydrogen bonds with Thr766 and Met769 .
- Antimicrobial action : Time-kill assays show bactericidal effects within 4 hours, correlating with ROS generation (measured via DCFH-DA fluorescence) .
- Contradictions : Conflicting reports on COX-2 inhibition (IC50 = 10 nM vs. 500 nM) are resolved by noting assay differences (recombinant enzyme vs. cell-based models) .
How are contradictions in reported bioactivity data addressed, and what statistical methods are employed?
Q. Advanced
- Meta-analysis : Pool data from >10 studies using random-effects models to account for variability in cell lines (e.g., IC50 ranges from 1–50 μM in anticancer assays) .
- Dose-response normalization : Reanalyze raw data using Hill equations to reconcile EC50 discrepancies (e.g., correcting for differences in serum protein binding) .
- Machine learning : Train QSAR models on PubChem datasets to predict outliers (e.g., false negatives due to poor solubility) .
What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
Q. Advanced
- Preparative HPLC : Use C18 columns with 0.1% TFA in acetonitrile/water to resolve diastereomers (Rf > 1.5) .
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane for high-melting-point crystals; mp = 223–226°C) .
- Flash chromatography : Employ gradient elution (hexane → EtOAc) to separate unreacted starting materials, monitored by TLC (Rf = 0.3 in 7:3 hexane/EtOAc) .
How does X-ray crystallography contribute to understanding the compound’s molecular interactions, and what challenges arise in crystallization?
Q. Advanced
- Crystal structure analysis : Reveals planar chromene-thiophene stacking (dihedral angle = 8.5°) and hydrogen-bonding networks (N–H···O = 2.1 Å) critical for stability .
- Challenges : Polymorphism issues (e.g., Form I vs. Form II with ∆mp = 15°C) are mitigated by seeding with microcrystals .
- Molecular docking : Validate crystallographic data by simulating binding poses in ATP-binding pockets (RMSD < 1.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
